molecular formula C7H14N6 B1581948 2,4-Diamino-6-butylamino-1,3,5-triazine CAS No. 5606-24-6

2,4-Diamino-6-butylamino-1,3,5-triazine

Cat. No. B1581948
CAS RN: 5606-24-6
M. Wt: 182.23 g/mol
InChI Key: CVKGSDYWCFQOKU-UHFFFAOYSA-N
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Description

2,4-Diamino-6-butylamino-1,3,5-triazine is a chemical compound that belongs to the class of 1,3,5-triazines . It is a derivative of 6-Methyl-1,3,5-triazine-2,4-diamine .


Synthesis Analysis

The synthesis of 2,4-Diamino-6-butylamino-1,3,5-triazine can be achieved through several synthetic protocols. One such method involves the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds . Another method involves an efficient copper-catalyzed reaction of 1,1-dibromoalkenes and biguanides providing substituted 2,4-diamino-1,3,5-triazines under mild conditions in good yields .

Scientific Research Applications

Antimicrobial Activity

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : 1,3,5-triazine derivatives have been investigated for their antimicrobial activity . They have been found to exhibit promising activity against Staphylococcus aureus and Escherichia coli .
  • Methods of Application : The derivatives were prepared by conventional methods or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, with good yield and higher purity .
  • Results : Compounds (10), (16), (25), and (30) have antimicrobial activity against S. aureus comparable to that of ampicillin, while the activity of compound (13) is about 50% of that of ampicillin. Compounds (13) and (14) have antimicrobial activity against E. coli comparable to that of ampicillin .

Synthesis of Tri-substituted-1,3,5-Triazines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Specific synthetic protocols were developed for the preparation of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups .
  • Methods of Application : The synthesis involves sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
  • Results : The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .

Antimicrobial Activity of Aminobenzoic Acid Derivatives

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : 1,3,5-Triazine 4-aminobenzoic acid derivatives have been synthesized and evaluated for their antimicrobial activity .
  • Methods of Application : The derivatives were prepared by conventional methods or by using microwave irradiation. Using microwave irradiation gave the desired products in less time, good yield, and higher purity .
  • Results : Some of the synthesized compounds showed promising activity against Staphylococcus aureus and Escherichia coli .

Synthesis of Functionalized Triazines and Tetrazines

  • Scientific Field : Organic Chemistry .
  • Application Summary : Triazine and tetrazine moieties are significant in biologically important molecules. They have been identified as multifunctional, adaptable, switchable, and remarkably antifungal, anticancer, antiviral, antitumor, cardiotonic, anti-HIV, analgesic, anti-protozoal, etc .
  • Methods of Application : Various synthetic routes have been developed for a variety of triazines and tetrazines through microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions .
  • Results : The synthesized compounds have been evaluated for their biological activity and the related medicinal applications .

Synthesis of Poly(2-vinyl-4,6-diamino-1,3,5-triazine) Nanoparticles

  • Scientific Field : Nanotechnology and Biochemistry .
  • Application Summary : Poly(2-vinyl-4,6-diamino-1,3,5-triazine) has attracted attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .
  • Methods of Application : The nanoparticles were synthesized and evaluated for their potential use in reducing uric acid interference in electrochemical biosensors .
  • Results : The synthesized nanoparticles showed promising results in the field of biosensors .

Antitumor Properties

  • Scientific Field : Biochemistry and Pharmacology .
  • Application Summary : Some 1,3,5-triazines display important biological properties. For example, hexamethylmelamine (HMM, 1) and 2-amino-4-morphlino-s-triazine (2) are used clinically due to their antitumor properties to treat lung, breast, and ovarian cancer .
  • Methods of Application : These compounds are administered clinically as part of a treatment regimen .
  • Results : These compounds have shown promising results in the treatment of various types of cancer .

Use as Chiral Stationary Phases

  • Scientific Field : Analytical Chemistry .
  • Application Summary : 1,3,5-triazine derivatives are used as chiral stationary phases, for example, the chiral solvating agent 12 for the determination of enantiomeric excess by NMR spectroscopy .
  • Methods of Application : These compounds are used in the preparation of chiral stationary phases for chromatographic separations .
  • Results : These compounds have shown promising results in the field of chiral separations .

Synthesis of Poly(2-vinyl-4,6-diamino-1,3,5-triazine) Nanoparticles

  • Scientific Field : Nanotechnology and Biochemistry .
  • Application Summary : Poly(2-vinyl-4,6-diamino-1,3,5-triazine) has attracted increasing attention due to its capability of selective adsorption of nucleic acid bases, nucleotides, and nucleosides through the formation of strong hydrogen bonding between the 4,6-diamino-1,3,5-triazine functionality and the target molecules in aqueous solutions .
  • Methods of Application : The nanoparticles were synthesized and evaluated for their potential use in reducing uric acid interference in electrochemical biosensors .
  • Results : The synthesized nanoparticles showed promising results in the field of biosensors .

properties

IUPAC Name

2-N-butyl-1,3,5-triazine-2,4,6-triamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N6/c1-2-3-4-10-7-12-5(8)11-6(9)13-7/h2-4H2,1H3,(H5,8,9,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVKGSDYWCFQOKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204611
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-butylamino-1,3,5-triazine

CAS RN

5606-24-6
Record name N2-Butyl-1,3,5-triazine-2,4,6-triamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5606-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butylmelamine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melamine, butyl- (8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-butyl-1,3,5-triazine-2,4,6-triamine
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Synthesis routes and methods I

Procedure details

A mixture of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in Reference Example 1, 100 mL of water, and 29.2 g (0.4 mol) of butylamine was warmed with stirring and allowed to react finally at a reflux temperature for 6 hours. After cooling the reaction mixture, the product was filtered and washed sufficiently with a large amount of water and then washed with toluene. The filtrate was dried at 70° C. for 6 hours in vacuum to obtain 17.5 g (yield 96%) of the titled compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods II

Procedure details

A mixed solution of 14.5 g (0.1 mol) of 2,4-diamino-6-chloro-1,3,5-triazine prepared in the (a), 100 mL of water and 29.2 g (0.4 mol) of butylamine was heated while stirring, followed by being finally reacted for 6 hours at reflux temperature. After cooling reaction liquid, a product was filtered, followed by washing with a large quantity of water and then with toluene. The product was dried at 70° C. in vacuo for 6 hours to obtain 17.5 g (a yield of 96%) of the above-identified compound. Melting point: 167° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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